3,3-Difluoroheptane-1,2-diol
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Overview
Description
3,3-Difluoroheptane-1,2-diol is an organic compound with the molecular formula C7H14F2O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a heptane backbone with two fluorine atoms at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Difluoroheptane-1,2-diol can be synthesized through several methods. One common approach involves the fluorination of heptane derivatives. For instance, starting with a heptane-1,2-diol, selective fluorination at the third carbon can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentration. The use of catalysts and advanced fluorinating agents can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoroheptane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3,3-difluoroheptan-2-one, while reduction can produce 3,3-difluoroheptane .
Scientific Research Applications
3,3-Difluoroheptane-1,2-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Difluoroheptane-1,2-diol involves its interaction with various molecular targets and pathways. For instance, in enzymatic reactions, the compound can act as a substrate or inhibitor, depending on the enzyme’s specificity for fluorinated diols. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, leading to unique biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-1,2-propanediol: Similar in structure but with three fluorine atoms at the first carbon position.
1,1-Difluoroheptane: Lacks hydroxyl groups but has two fluorine atoms at the first carbon position.
2-Methyl-1,3-propanediol: Contains hydroxyl groups at different positions and lacks fluorine atoms.
Uniqueness
3,3-Difluoroheptane-1,2-diol is unique due to its specific fluorination pattern and the presence of two hydroxyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3,3-difluoroheptane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2O2/c1-2-3-4-7(8,9)6(11)5-10/h6,10-11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZCPOSFHWMJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CO)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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